N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethoxybenzamide
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Overview
Description
“N-(2-hydroxy-1,1-dimethylethyl)-3,5-dimethoxybenzamide” is a compound that was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . This compound is characterized by its possession of an N, O-bidentate directing group .
Synthesis Analysis
The compound was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The synthesized target compound was fully characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS), and its composition was confirmed by elemental analysis .Molecular Structure Analysis
The structure of the compound was determined and confirmed by X-ray analysis . The importance of this compound lies in its possession of an N, O-bidentate directing group. Such a structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions .Chemical Reactions Analysis
The compound is potentially suitable for metal-catalyzed C–H bond functionalization reactions . Functionalization of C–H bonds has risen to be a powerful method for the transformation of inert C–H bonds into reactive ones .Physical and Chemical Properties Analysis
The compound has a linear formula of C12H17NO2 . Further physical and chemical properties are not explicitly mentioned in the available resources.Scientific Research Applications
Structural Analysis and Chemical Synthesis
- Chemical Synthesis and Characterization : The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved through reactions involving 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol. The compound was characterized using spectroscopic methods, confirming its structure and highlighting its utility as a directing group for metal-catalyzed C–H bond functionalization reactions (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).
Pharmacological Research
- Synthesis of Metabolites : Research on the synthesis of metabolites of the antipsychotic benzamide remoxipride revealed valuable insights into the structure-activity relationships of these compounds, providing a foundation for the development of new pharmacological agents (L. Gawell et al., 1989).
Chemical Reactions and Transformations
- Alternative Precursors for Synthesis : Studies on alternative substrates for the synthesis of complex organic molecules demonstrated the versatility of certain benzamide derivatives in facilitating chemical transformations, offering pathways to new compounds (W. V. van Otterlo et al., 2007).
Analytical Chemistry and Molecular Structure
- Molecular Structure Analysis : Investigations into the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, including X-ray diffraction and DFT calculations, provided insights into the effect of intermolecular interactions on molecular geometry, highlighting the significance of dimerization and crystal packing (Sedat Karabulut et al., 2014).
Potential Chemopreventive Applications
- Cancer Chemoprevention : Research on ambrette musk residue led to the isolation of compounds with significant activity as glutathione S-transferase inducers, suggesting potential applications in cancer chemoprevention. These findings highlight the therapeutic potential of natural products and their derivatives (G. Zheng, P. Kenney, & L. Lam, 1992).
Mechanism of Action
Target of Action
Similar compounds have been known to targetTyrosine-protein kinase SYK , which plays a crucial role in the adaptive immune response.
Mode of Action
It’s known that the compound possesses anN, O-bidentate directing group . This structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions .
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,8-15)14-12(16)9-5-10(17-3)7-11(6-9)18-4/h5-7,15H,8H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIXWPRLAJKSMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC(=CC(=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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